Cas no 1537451-12-9 (N1,N1-dimethylisoquinoline-1,6-diamine)
N1,N1-dimethylisoquinoline-1,6-diamine Chemical and Physical Properties
Names and Identifiers
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- N1,N1-dimethylisoquinoline-1,6-diamine
- 1-N,1-N-dimethylisoquinoline-1,6-diamine
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- MDL: MFCD22094845
- Inchi: 1S/C11H13N3/c1-14(2)11-10-4-3-9(12)7-8(10)5-6-13-11/h3-7H,12H2,1-2H3
- InChI Key: INHODQCQPXIMKS-UHFFFAOYSA-N
- SMILES: N(C)(C)C1C2C=CC(=CC=2C=CN=1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 193
- XLogP3: 1.9
- Topological Polar Surface Area: 42.2
N1,N1-dimethylisoquinoline-1,6-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM438739-100mg |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM438739-250mg |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM438739-500mg |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM438739-1g |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-227303-0.05g |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95% | 0.05g |
$440.0 | 2024-06-20 | |
| Enamine | EN300-227303-0.1g |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95% | 0.1g |
$575.0 | 2024-06-20 | |
| Enamine | EN300-227303-0.25g |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95% | 0.25g |
$822.0 | 2024-06-20 | |
| Enamine | EN300-227303-0.5g |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95% | 0.5g |
$1293.0 | 2024-06-20 | |
| Enamine | EN300-227303-1.0g |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95% | 1.0g |
$1658.0 | 2024-06-20 | |
| Enamine | EN300-227303-2.5g |
N1,N1-dimethylisoquinoline-1,6-diamine |
1537451-12-9 | 95% | 2.5g |
$3249.0 | 2024-06-20 |
N1,N1-dimethylisoquinoline-1,6-diamine Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on N1,N1-dimethylisoquinoline-1,6-diamine
N1,N1-Dimethylisoquinoline-1,6-diamine (CAS No. 1537451-12-9): A Comprehensive Overview
N1,N1-Dimethylisoquinoline-1,6-diamine (CAS No. 1537451-12-9) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its distinct structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of N1,N1-dimethylisoquinoline-1,6-diamine.
Chemical Structure and Properties:
N1,N1-Dimethylisoquinoline-1,6-diamine is a derivative of isoquinoline, a class of heterocyclic compounds with a wide range of biological activities. The compound features a central isoquinoline ring with two dimethylamino groups attached to the 1-position and a primary amine group at the 6-position. This unique structure confers several important properties:
- Solubility: The presence of multiple amine groups enhances the solubility of the compound in polar solvents, making it suitable for various chemical reactions and biological assays.
- Basicity: The dimethylamino groups are highly basic, which can influence the compound's reactivity and interaction with other molecules.
- Aromaticity: The isoquinoline ring provides aromatic stability, contributing to the compound's overall chemical stability and resistance to degradation.
Synthesis Methods:
The synthesis of N1,N1-dimethylisoquinoline-1,6-diamine has been explored through various routes, each with its own advantages and limitations. One common method involves the condensation of 2-methoxybenzaldehyde with dimethylamine to form an intermediate imine, followed by cyclization and reduction steps to yield the final product. Another approach involves the reaction of 2-methoxybenzonitrile with dimethylamine in the presence of a suitable catalyst. Recent advancements in green chemistry have also led to more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste and energy consumption.
Biological Activities:
N1,N1-Dimethylisoquinoline-1,6-diamine has been studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Research has shown that this compound can modulate various signaling pathways involved in inflammation and cell proliferation. For instance, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Additionally, studies have demonstrated that N1,N1-dimethylisoquinoline-1,6-diamine can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase cascades.
In neuroprotective studies, N1,N1-dimethylisoquinoline-1,6-diamine has shown potential in mitigating oxidative stress and neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that this compound could be a valuable candidate for developing new therapeutic agents targeting these conditions.
Clinical Applications:
The potential clinical applications of N1,N1-dimethylisoquinoline-1,6-diamine are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results have indicated that this compound may be effective in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Moreover, its anti-cancer properties have led to investigations into its use as an adjuvant therapy in combination with existing cancer treatments.
In the realm of neurology, preclinical studies have shown promising results in reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. These findings warrant further investigation to determine the safety and efficacy of N1 sub>,N< sub > - dimethylisoquinoline - 6 - diamine strong > in human subjects . p > < p > Recent Research Developments : p > < p > The field of medicinal chemistry is continuously evolving , with new insights into the structure - activity relationships ( SAR ) of compounds like N _ 0 , N _ 0 - dimethylisoquinoline - 0 , 6 - diamine . Recent studies have focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability , reduce toxicity , and improve therapeutic outcomes . For example , researchers have explored prodrug strategies to enhance solubility and stability , as well as nanoparticle formulations to target specific tissues or cells . p > < p > Additionally , high-throughput screening techniques have been employed to identify novel derivatives of N _ 0 , N _0 - dimethylisoquinoline - 0 , 6 - diamine with enhanced biological activities . These efforts have led to the discovery of several promising lead compounds that are currently undergoing further evaluation for their potential therapeutic applications . p > < p > Conclusion : p > < p > N _0 , N_0 - dimethylisoquinoline -0 , 6 - diamine ( CAS No . 037450 -02 -9 ) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research . Its unique chemical structure confers valuable properties that make it suitable for various biological assays and therapeutic interventions . Ongoing research continues to uncover new insights into its mechanisms of action , leading to exciting possibilities for developing novel treatments for inflammatory disorders , cancer , and neurodegenerative diseases . As our understanding of this compound deepens , it is likely to play an increasingly important role in advancing medical science . p > article > response >
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